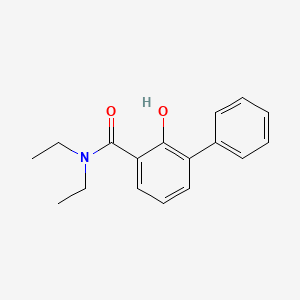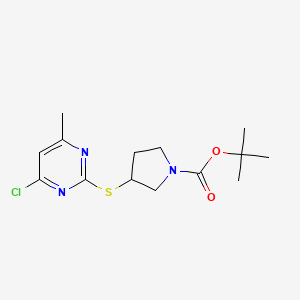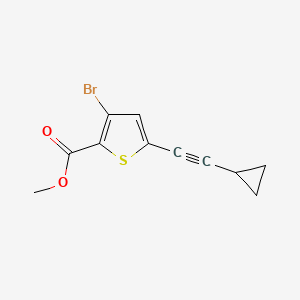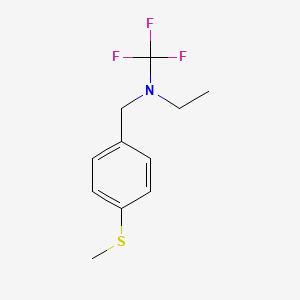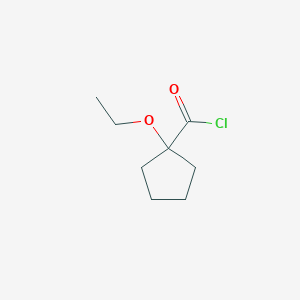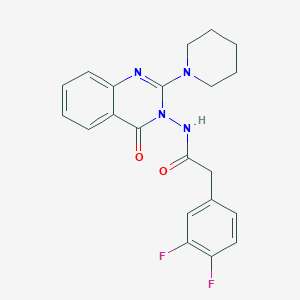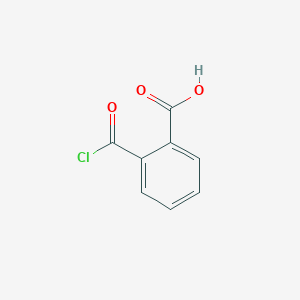
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- is a derivative of phenothiazine, a heterocyclic compound with significant bioactivity. This compound is known for its applications in various fields, including medicine, chemistry, and industry. Phenothiazine derivatives have been widely studied for their pharmacological properties, particularly in the treatment of psychiatric disorders and as antiemetics .
Méthodes De Préparation
The synthesis of phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound . Industrial production methods often involve the use of reactive esters and amines, followed by catalytic hydrogenation and cyclization reactions .
Analyse Des Réactions Chimiques
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using catalytic hydrogenation with palladium on carbon.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogen acids or alkyl halides.
Common reagents and conditions used in these reactions include basic or acidic environments, solvents like ethanol or chloroform, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted phenothiazine derivatives .
Applications De Recherche Scientifique
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Industry: Utilized in the development of advanced materials, including batteries and fuel cells.
Mécanisme D'action
The mechanism of action of phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. It primarily acts as a dopamine receptor antagonist, binding to dopamine D1 and D2 receptors and inhibiting their activity. This action is responsible for its antipsychotic and antiemetic effects. Additionally, it may interact with alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and antiemetic.
Promethazine: Known for its antihistamine and antiemetic properties.
Prochlorperazine: Used primarily as an antiemetic and for the treatment of schizophrenia
What sets phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- apart is its specific substitution pattern, which may confer unique pharmacological properties and applications.
Propriétés
Numéro CAS |
60706-43-6 |
|---|---|
Formule moléculaire |
C19H23N3S |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
10-[2-(4-methylpiperazin-1-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C19H23N3S/c1-20-10-12-21(13-11-20)14-15-22-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)22/h2-9H,10-15H2,1H3 |
Clé InChI |
KXSRCCZGVUUIAA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



